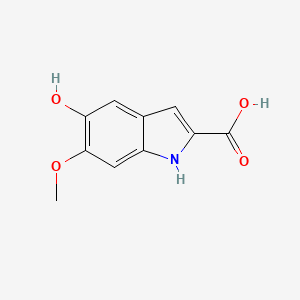
5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives like 5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid often involves regioselective strategies to introduce specific functional groups at desired positions on the indole scaffold. A study by Sharma et al. (2020) presents a concise and efficient approach for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which shares a similar structural framework, through trifluoroacetylated indole-driven hydrolysis. This method highlights the potential pathways for synthesizing closely related compounds, including 5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid, by altering the position of functional groups and the choice of substituents (Sharma et al., 2020).
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical and biological properties. Spectroscopic methods, including infrared and Raman spectroscopy, are often employed to characterize these compounds. For example, Morzyk-Ociepa et al. (2009) conducted vibrational spectroscopic studies on 5-methoxyindole-2-carboxylic acid and its metal complexes, providing insights into the bonding and structure of such molecules. These studies are essential for understanding the electronic and structural characteristics of 5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid (Morzyk-Ociepa, 2009).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. The reactivity of such compounds can be explored through their interactions with different reagents and conditions, leading to a wide range of possible products and derivatives. Studies like those by Kasahara et al. (2007) offer insights into the synthetic routes and reactivity of indolecarboxylic acids, shedding light on the chemical behavior of 5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid and similar molecules (Kasahara et al., 2007).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Regioselective Synthesis : A regioselective synthesis strategy for derivatives related to 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid was developed, specifically focusing on 6-bromo-5-methoxy-1H-indole-3-carboxylic acid. This compound serves as a scaffold for the anti-inflammatory compound Herdmanine D (Sharma et al., 2020).
- Novel Indole-Benzimidazole Derivatives : 5-Methoxy derivative of 2-methylindole-3-acetic acid, a related compound, was used to synthesize novel indole-benzimidazole derivatives (Wang et al., 2016).
Biological and Medicinal Applications
- Spectroscopic Profiling for Biological Molecules : Methyl 5-methoxy-1H-indole-2-carboxylate (a derivative) was analyzed for its electronic nature and reactivity, indicating potential as a precursor for biologically active molecules (Almutairi et al., 2017).
- Fluorescent Probes Development : Carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole, structurally similar to 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid, have been synthesized for use as hydrogen bond-sensitive fluorescent probes (Mitra et al., 2013).
Analytical and Structural Studies
- Crystal and Molecular Structure Analysis : The crystal structure of 5-methoxyindole-3-acetic acid, related to the compound , has been determined, providing insights into its molecular conformation (Sakaki et al., 1975).
- Gas Chromatographic Analysis : Indolic compounds including 6-hydroxy-5-methoxyindole-2-carboxylic acid have been identified in melanoma urine, indicating their potential role as biomarkers (Pavel et al., 1981).
Propriétés
IUPAC Name |
5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-9-4-6-5(3-8(9)12)2-7(11-6)10(13)14/h2-4,11-12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKJNOVLYWGWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179661 | |
| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid | |
CAS RN |
2495-80-9 | |
| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B1212058.png)
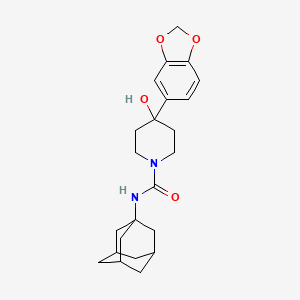
![[3-(4-Chlorophenyl)-3-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid](/img/structure/B1212060.png)
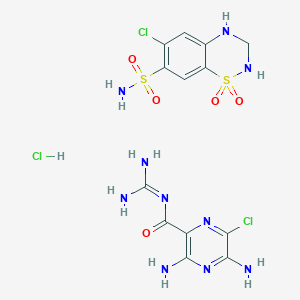
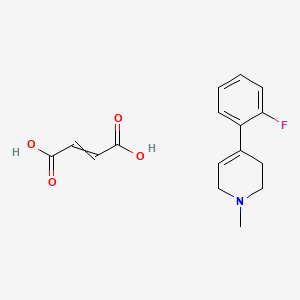
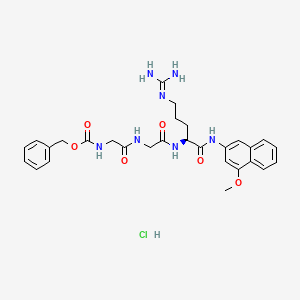
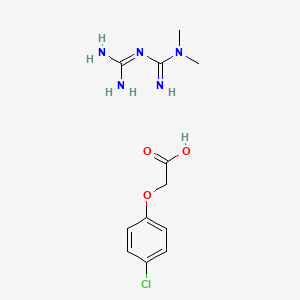
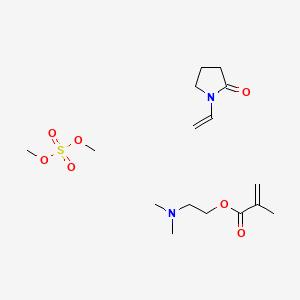
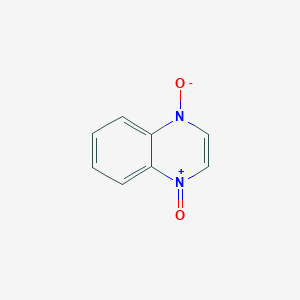
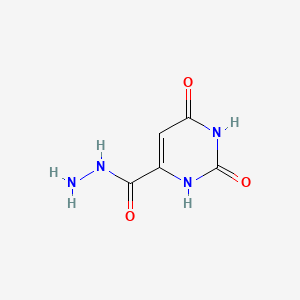
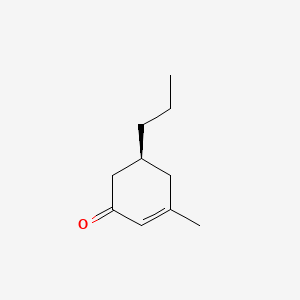
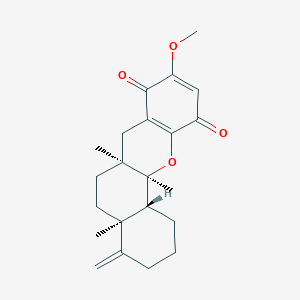
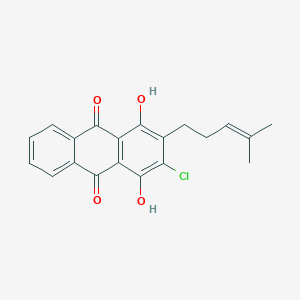
![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)